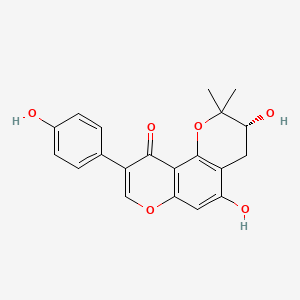

Erythrinin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |

InChI |

InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3/t16-/m1/s1 |

InChI Key |

HFVFEMFAVPWVDX-MRXNPFEDSA-N |

Isomeric SMILES |

CC1([C@@H](CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |

Canonical SMILES |

CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Isoflavonoids from Erythrina Species: A Technical Guide

Disclaimer: Extensive searches for spectroscopic data specifically for "Erythrinin G" did not yield any results for a compound with this exact name. This guide therefore provides a comprehensive overview of the spectroscopic data (NMR and MS) and analytical methodologies for closely related and well-characterized isoflavonoids isolated from the Erythrina genus, which are structurally analogous to what "this compound" would likely be. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with compounds from this class.

The genus Erythrina is a rich source of structurally diverse isoflavonoids, many of which exhibit significant biological activities. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide details the characteristic spectroscopic data for representative isoflavonoids from Erythrina species and outlines the standard experimental protocols for their isolation and characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the molecular formula of isolated isoflavonoids. The table below summarizes the HRESIMS data for several isoflavonoids isolated from Erythrina caffra and Erythrina arborescens.

| Compound | Trivial Name | Molecular Formula | Calculated [M+H]⁺ or [M]⁺ | Found [M+H]⁺ or [M]⁺ |

| 1 | Erycaffra A | C₂₂H₂₄O₆ | 384.1522 | 384.1524 |

| 2 | Erycaffra B | C₂₂H₂₄O₇ | 400.1522 | 400.1518 |

| 3 | Erycaffra C | C₂₅H₂₆O₇ | 438.1679 | 438.1633 |

| 4 | Erythrinin D | C₂₁H₁₈O₆ | 366.1103 | 366.1099 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC), is indispensable for the complete structural elucidation of isoflavonoids. The chemical shifts provide detailed information about the carbon skeleton and the placement of substituents.

Table 2.1: ¹H NMR Spectroscopic Data (600 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra B (2)[1]

| Position | Erycaffra A (δ ppm, J in Hz) | Erycaffra B (δ ppm, J in Hz) |

| 2 | 4.50 (t, 10.8) | 4.41 (m) |

| 3ax | 4.34 (dd, 10.8, 5.7) | - |

| 3eq | - | - |

| 6 | 5.91 (d, 2.4) | 5.98 (brs) |

| 8 | 5.86 (d, 2.4) | 5.97 (brs) |

| 2' | 6.76 (s) | 7.01 (s) |

| 6' | - | - |

| 1'' | 3.22 (d, 7.2) | 2.64 (m) |

| 2'' | 5.22 (t, 7.2) | - |

| 4'' | 1.66 (s) | - |

| 5'' | 1.76 (s) | - |

| 2'-OCH₃ | 3.75 (s) | 3.78 (s) |

| 4'-OCH₃ | 3.82 (s) | 3.84 (s) |

Table 2.2: ¹³C NMR Spectroscopic Data (150 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra B (2)[1]

| Position | Erycaffra A (δ ppm) | Erycaffra B (δ ppm) |

| 2 | 70.4 | 70.2 |

| 3 | 45.6 | 45.5 |

| 4 | 197.6 | 197.5 |

| 4a | 103.5 | 102.7 |

| 5 | 165.2 | 165.1 |

| 6 | 95.9 | 95.9 |

| 7 | 166.8 | 166.9 |

| 8 | 95.0 | 94.7 |

| 8a | 163.7 | 163.6 |

| 1' | 114.5 | 114.2 |

| 2' | 130.8 | 132.8 |

| 3' | 106.1 | 106.0 |

| 4' | 157.9 | 158.2 |

| 5' | 122.9 | 123.1 |

| 6' | 156.5 | 157.1 |

| 1'' | 22.0 | 36.0 |

| 2'' | 122.8 | 148.2 |

| 3'' | 132.4 | 76.5 |

| 4'' | 25.8 | 112.5 |

| 5'' | 17.8 | 18.5 |

| 2'-OCH₃ | 56.4 | 56.5 |

| 4'-OCH₃ | 55.7 | 55.8 |

Experimental Protocols

The isolation and structural elucidation of isoflavonoids from Erythrina species generally follow a standardized workflow.

3.1. Extraction and Isolation

The dried and powdered plant material (e.g., stem bark, roots) is typically extracted with a solvent such as methanol (B129727) or ethanol.[2] The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.

3.2. Structure Elucidation

The purified compounds are then subjected to spectroscopic analysis to determine their chemical structures.

3.3. Instrumentation and Parameters

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on Bruker Avance spectrometers operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.[1] Deuterated solvents such as acetone-d₆, chloroform-d, or methanol-d₄ are used. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

-

Mass Spectrometry: High-resolution mass spectra are often acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Signaling Pathways and Logical Relationships

While this document focuses on the spectroscopic characterization of this compound, it's important to understand the broader context of its potential biological activity. Isoflavonoids are well-known for their interaction with various cellular signaling pathways. For instance, many isoflavonoids exhibit estrogenic activity by binding to estrogen receptors, or they can modulate pathways involved in inflammation and cell proliferation. The precise signaling pathways affected by a novel compound like this compound would need to be determined through further biological assays.

This guide provides a foundational understanding of the spectroscopic data and analytical techniques crucial for the study of isoflavonoids from Erythrina species. The presented data and protocols for known compounds serve as a robust reference for the characterization of new molecules in this class.

References

The Putative Biosynthesis of Erythrinin G: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Erythrinin G, a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex plant-derived secondary metabolites. While the complete enzymatic pathway for this compound has not been fully elucidated, this guide synthesizes current knowledge on isoflavonoid biosynthesis to propose a scientifically grounded putative pathway.

Introduction

This compound is a structurally complex isoflavonoid with potential pharmacological activities. Like other flavonoids, its biosynthesis originates from the general phenylpropanoid pathway. The core isoflavonoid skeleton undergoes a series of modifications, including hydroxylation, prenylation, and cyclization, to yield the final this compound molecule. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the isoflavonoid backbone and the subsequent modifications of this core structure.

Stage 1: Formation of the Isoflavonoid Backbone

The initial steps of the pathway are well-established in flavonoid biosynthesis. The amino acid L-phenylalanine serves as the primary precursor.

-

Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

-

Step 2: Cinnamic Acid to 4-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield 4-coumaric acid.

-

Step 3: Activation of 4-Coumaric Acid: 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Step 4: Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Step 5: Isomerization to a Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

-

Step 6: Formation of the Isoflavone (B191592) Backbone: This is the committed step in isoflavonoid biosynthesis. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes a 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein (B1671435).

Stage 2: Modification of the Isoflavonoid Backbone

Following the formation of genistein, a series of hydroxylation, prenylation, and cyclization reactions are proposed to occur to yield this compound. The precise order of these steps is yet to be determined experimentally.

-

Step 7: C-Prenylation: An isoflavonoid-specific Prenyltransferase (PT) is hypothesized to catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the genistein backbone. DMAPP is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Step 8 & 9: Hydroxylation: It is proposed that one or more Cytochrome P450-dependent monooxygenases (CYP450s) catalyze specific hydroxylation events on the prenylated isoflavonoid intermediate.

-

Step 10: Dehydration and Cyclization: The final step is likely a dehydration reaction followed by an intramolecular cyclization to form the pyran ring characteristic of this compound. This step may be spontaneous or catalyzed by a specific cyclase .

The following diagram illustrates the putative biosynthetic pathway of this compound.

Key Enzymes and Their Putative Roles

While specific enzymes for this compound biosynthesis in Erythrina have not been characterized, transcriptomic studies in Erythrina velutina have identified putative genes encoding key enzyme families involved in flavonoid biosynthesis.[1] The following table summarizes the proposed roles of these enzyme classes.

| Enzyme Class | Abbreviation | Proposed Role in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone backbone. |

| Chalcone Isomerase | CHI | Isomerizes the chalcone to a flavanone. |

| Isoflavone Synthase | IFS | The key enzyme that converts a flavanone to an isoflavone. |

| Prenyltransferase | PT | Transfers a prenyl group from DMAPP to the isoflavonoid core. |

| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes specific hydroxylation reactions. |

| Dehydratase/Cyclase | - | Involved in the final cyclization step to form the pyran ring. |

Experimental Protocols

Detailed experimental protocols for the characterization of enzymes in the this compound pathway are not available. However, established methodologies for analogous enzymes in flavonoid biosynthesis can be adapted. The following provides an overview of representative experimental approaches.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the biosynthetic enzymes.

General Protocol for a Prenyltransferase Assay (Representative):

-

Enzyme Source: Recombinant enzyme expressed in a heterologous system (e.g., E. coli or yeast) or partially purified enzyme from Erythrina plant material.

-

Substrates: The putative isoflavonoid acceptor (e.g., genistein) and the prenyl donor, [14C]-labeled or unlabeled Dimethylallyl pyrophosphate (DMAPP).

-

Reaction Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) at an optimal pH, containing necessary cofactors like Mg2+.

-

Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped (e.g., by adding acid), and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The products are separated and identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: If a radiolabeled substrate is used, the product can be quantified by scintillation counting. For unlabeled substrates, quantification can be achieved using HPLC with a standard curve.

Gene Expression Analysis

Objective: To study the regulation of genes encoding the biosynthetic enzymes.

General Protocol for Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Total RNA is extracted from different tissues of the Erythrina plant.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Primer Design: Gene-specific primers are designed for the putative biosynthetic genes.

-

qRT-PCR Reaction: The qRT-PCR is performed using a suitable master mix containing a fluorescent dye (e.g., SYBR Green) and the gene-specific primers.

-

Data Analysis: The relative expression levels of the target genes are calculated using a reference gene for normalization.

The following diagram outlines a general experimental workflow for enzyme characterization.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, kcat) and in planta metabolite concentrations, for the biosynthesis of this compound. Future research should focus on the heterologous expression and characterization of the putative enzymes from Erythrina species to obtain this crucial information.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a valuable framework for future research. The immediate next steps should involve the functional characterization of the putative biosynthetic genes identified in Erythrina species. This will involve cloning these genes, expressing the corresponding enzymes, and performing in vitro assays to confirm their substrate specificity and catalytic activity. Such studies will not only validate the proposed pathway but also provide the necessary tools for the metabolic engineering of this compound production. The elucidation of this pathway will contribute significantly to our understanding of the vast chemical diversity of flavonoids in the plant kingdom and open up new avenues for the sustainable production of valuable plant-derived molecules.

References

Erythrinin G: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin G, a prenylated isoflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation and characterization of this compound. Furthermore, it elucidates the potential anti-inflammatory mechanism of action of this compound through a detailed examination of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound is a phytochemical primarily found in plant species belonging to the genus Erythrina, a group of flowering plants in the pea family, Fabaceae. These plants, commonly known as coral trees, are distributed throughout tropical and subtropical regions of the world.

The principal documented natural source of this compound is Erythrina variegata (syn. Erythrina indica), a species widely cultivated for its ornamental and medicinal properties. Specifically, this compound, along with its structural analog Erythrinin F, has been successfully isolated from the roots of this plant. While the presence of this compound in other parts of E. variegata or other Erythrina species has not been extensively documented, the genus is known for its rich and diverse flavonoid content, suggesting the potential for broader distribution.

Quantitative Abundance

Precise quantitative data on the abundance of this compound in its natural sources is limited in the current scientific literature. However, the yield of phytochemicals can be inferred from the extraction efficiency of different plant parts. The following table summarizes the percentage yields of various extracts from Erythrina variegata flowers, providing a general indication of the abundance of secondary metabolites in this plant. It is important to note that these values are for the entire extract and not for a specific compound like this compound, and they are from the flowers, not the roots.

| Plant Part | Extraction Solvent | Percentage Yield (%) |

| Flowers | Petroleum ether | 2.5 |

| Flowers | Chloroform (B151607) | 3.2 |

| Flowers | Ethyl acetate (B1210297) | 4.1 |

| Flowers | Methanol (B129727) | 10.5 |

| Flowers | Water | 8.7 |

Note: This table provides a general overview of extract yields from Erythrina variegata flowers and not the specific abundance of this compound from the roots. Further quantitative studies are required to determine the precise concentration of this compound.

Experimental Protocols

The isolation and characterization of this compound from its natural source, Erythrina variegata roots, involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail a generalized yet comprehensive experimental workflow based on established methodologies for the isolation of flavonoids from Erythrina species.

General Workflow for Isolation and Characterization

The overall process for obtaining pure this compound follows a standard procedure for natural product isolation. This workflow is designed to systematically separate and identify the target compound from a complex mixture of plant metabolites.

Detailed Methodologies

2.2.1. Plant Material Collection and Preparation

-

Collection: The roots of Erythrina variegata should be collected from a mature, healthy plant.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Preparation: The collected roots are washed thoroughly with water to remove soil and other debris. They are then air-dried in the shade for several weeks until completely brittle. The dried roots are ground into a coarse powder using a mechanical grinder.

2.2.2. Extraction

-

Solvent: Methanol is a commonly used solvent for the extraction of flavonoids due to its ability to extract a wide range of polar and semi-polar compounds.

-

Procedure: The powdered root material (e.g., 1 kg) is macerated in methanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional stirring. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered through Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

2.2.3. Fractionation using Solvent Partitioning

-

Purpose: To separate the components of the crude extract based on their polarity.

-

Procedure: The crude methanolic extract is suspended in a mixture of water and methanol (9:1 v/v) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Outcome: This process yields different fractions: an n-hexane fraction (containing non-polar compounds), a chloroform fraction, an ethyl acetate fraction (often rich in flavonoids), and an aqueous fraction.

2.2.4. Isolation by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the adsorbent.

-

Mobile Phase: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) can be used.

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a suitable staining reagent. Fractions with similar TLC profiles are pooled together.

2.2.5. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the final purification of flavonoids.

-

Mobile Phase: A gradient system of water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and methanol or acetonitrile (B52724) is employed.

-

Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength where flavonoids show strong absorbance (e.g., 254 nm and 365 nm).

-

Collection: The peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC.

2.2.6. Structural Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

Potential Signaling Pathway: Anti-Inflammatory Action

Flavonoids isolated from Erythrina species have demonstrated significant anti-inflammatory properties[1]. This activity is often attributed to their ability to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific signaling cascade for this compound has not been definitively elucidated, a plausible mechanism can be proposed based on the known activities of structurally similar flavonoids and other compounds from the Erythrina genus.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, can activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory mediators. This compound is hypothesized to interfere with this cascade, thereby exerting its anti-inflammatory effects.

Pathway Description:

-

Initiation: An inflammatory stimulus like LPS binds to TLR4 on the cell surface.

-

Signal Transduction: This binding initiates a signaling cascade involving adaptor proteins like MyD88 and TRAF6, leading to the activation of TAK1.

-

Activation of NF-κB and MAPK: TAK1 activates both the IKK complex and the MAPK pathway (including p38, JNK, and ERK).

-

NF-κB Translocation: The activated IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the NF-κB dimer (p50/p65), which then translocates to the nucleus.

-

Gene Expression: In the nucleus, NF-κB and AP-1 (activated by the MAPK pathway) bind to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.

-

Inhibition by this compound: It is proposed that this compound exerts its anti-inflammatory effect by inhibiting the activation of the IKK complex and the phosphorylation of MAPKs, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1, and ultimately suppressing the expression of pro-inflammatory genes.

Conclusion

This compound, a 3-phenoxychromone (B1252776) from the roots of Erythrina variegata, represents a promising natural product with potential anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, a framework for its abundance, and detailed, adaptable protocols for its isolation and characterization. The proposed mechanism of action via the inhibition of NF-κB and MAPK signaling pathways offers a solid foundation for further pharmacological investigation. The information compiled herein is intended to facilitate and encourage future research into the therapeutic potential of this compound, paving the way for the development of novel anti-inflammatory agents. Further studies are warranted to precisely quantify the abundance of this compound in its natural sources and to validate its specific molecular targets within the inflammatory cascade.

References

Physical and Chemical Properties of Erythrinin G

An In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of Erythrinin G

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, an isoflavonoid (B1168493) isolated from Erythrina variegata. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding its characteristics and potential therapeutic applications. While specific experimental data for this compound is limited in the current literature, this guide also incorporates information on closely related isoflavonoids from the Erythrina genus to provide a broader context for its potential biological activities.

This compound is a flavonoid compound naturally occurring in the bark of Erythrina variegata[1][2]. The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.35 g/mol | [1][2] |

| CAS Number | 1616592-61-0 | |

| Compound Type | Flavonoid | |

| Physical Description | Powder | |

| Purity | ≥98% | |

| Natural Source | Barks of Erythrina variegata | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Store at 2-8°C for up to 24 months. Solutions should be stored in aliquots at -20°C for up to two weeks. |

Biological Activities and Potential Signaling Pathways

While research specifically on this compound is sparse, numerous studies on isoflavonoids isolated from Erythrina variegata and other species of the Erythrina genus have demonstrated a wide range of pharmacological activities. These findings suggest potential areas of investigation for this compound.

Antibacterial Activity

Isoflavonoids from Erythrina variegata have shown significant antibacterial properties. Studies have demonstrated the efficacy of these compounds against methicillin-resistant Staphylococcus aureus (MRSA) and cariogenic oral bacteria. For instance, erycristagallin (B1245051) and orientanol B, two isoflavonoids from E. variegata, exhibited high inhibitory potency against MRSA with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 6.25 µg/ml. The mechanism of action for some of these compounds involves bactericidal effects and inhibition of bacterial macromolecule synthesis.

Anti-inflammatory Activity

Extracts from Erythrina species are traditionally used to treat inflammation. Scientific studies have validated these uses, showing that isoflavonoids from this genus can exert anti-inflammatory effects. The ethanolic extract of Erythrina variegata bark demonstrated potent anti-inflammatory properties by inhibiting prostaglandin (B15479496) production via the COX-2 enzyme and reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The anti-inflammatory actions of flavonoids are often linked to the modulation of the NF-κB signaling pathway.

Antioxidant Activity

Several isoflavonoids isolated from Erythrina variegata have exhibited strong antioxidant activity. The antioxidant potential is a common feature of phenolic compounds like flavonoids, which can scavenge free radicals and reduce oxidative stress. This activity is considered relevant to their other biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Compounds isolated from the Erythrina genus have shown potential as anticancer agents. Studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. While specific studies on this compound are lacking, the general anticancer potential of isoflavonoids suggests this as a promising area for future research.

Potential Signaling Pathways

Based on the activities of related isoflavonoids and extracts from Erythrina, the anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways. A plausible mechanism is the modulation of the Toll-like Receptor (TLR) signaling pathway, which leads to the activation of NF-κB and MAPKs, central regulators of the inflammatory response.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are generalized methodologies for assessing the key biological activities of isoflavonoids, which can be adapted for this compound.

General Experimental Workflow

A typical workflow for screening the bioactivity of a novel isoflavonoid like this compound would involve initial cytotoxicity assessments followed by specific assays for the desired biological effects.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration.

-

Bacterial Strains: Use relevant bacterial strains, such as MRSA or Streptococcus mutans.

-

Assay Procedure:

-

Prepare serial dilutions of the this compound stock solution in a suitable broth medium in 96-well microplates.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive (bacteria with medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Measurement using Griess Assay

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

-

Add Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm. A decrease in absorbance in this compound-treated cells compared to the LPS-only control indicates inhibition of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Assay:

-

Add the this compound solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample). A decrease in absorbance indicates radical scavenging activity.

Anticancer Activity: MTT Cell Viability Assay

-

Cell Culture: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow the cells to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Assay:

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control. A decrease in viability suggests cytotoxic effects.

Conclusion

This compound is an isoflavonoid with a defined chemical structure and basic physical properties. While direct biological studies on this compound are limited, the extensive research on other isoflavonoids from Erythrina variegata and the broader Erythrina genus points towards its significant potential as an antibacterial, anti-inflammatory, antioxidant, and anticancer agent. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for future research to fully elucidate the therapeutic promise of this compound. Further investigation is warranted to isolate and characterize this compound more thoroughly and to validate its biological activities in vitro and in vivo.

References

Preliminary Mechanistic Insights into Bioactive Compounds from Erythrina Species: A Technical Overview

Disclaimer: This technical guide addresses the preliminary studies on the mechanism of action of bioactive compounds from the Erythrina genus. The initial topic of "Erythrinin G" could not be addressed with an in-depth guide due to the limited specific scientific data currently available. One study identified this compound as a flavonoid from the Erythrina genus but reported no significant antibacterial activity. In contrast, substantial research is available on other compounds from this genus, such as Erythraline and various flavonoids, detailing their potential anticancer mechanisms. Therefore, this document focuses on these more extensively studied compounds to provide a representative understanding of the bioactivity of this genus for researchers, scientists, and drug development professionals.

Executive Summary

Compounds isolated from the Erythrina genus, including alkaloids and flavonoids, have demonstrated significant potential as anticancer agents. Preliminary studies indicate that their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. While the precise signaling pathways are still under investigation for many of these compounds, evidence points towards the modulation of critical cellular processes that control cell proliferation and survival. This guide synthesizes the available quantitative data, details the experimental protocols used in these preliminary studies, and visualizes the proposed mechanisms of action.

Cytotoxic and Antiproliferative Effects

Various compounds from Erythrina species have exhibited cytotoxic effects against a range of cancer cell lines. Notably, the alkaloid Erythraline, isolated from Erythrina velutina, has shown time- and concentration-dependent inhibition of SiHa cervical cancer cell proliferation.[1][2] Similarly, extracts and isolated flavonoids from Erythrina variegata, Erythrina caffra, and Erythrina senegalensis have demonstrated significant anticancer activity.[3][4][5][6]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for several compounds and extracts from the Erythrina genus against various cancer cell lines.

| Compound/Extract | Plant Source | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Erythraline | Erythrina velutina | SiHa | 35.25 µg/mL | [1] |

| Erythrina Alkaloid (unspecified) | Erythrina variegata | T47D | 1.0 µg/mL | [3] |

| Isoflavonoid (unspecified) | Erythrina variegata | T47D | 3.3 µg/mL | [3] |

| Hexacosanyl isoferulate | Erythrina caffra | MCF-7, HeLa | 58.84 µg/mL (MCF-7), 110.31 µg/mL (HeLa) | [5] |

| Tetradecyl isoferulate | Erythrina caffra | MCF-7, HeLa | 123.62 µg/mL (MCF-7), 155.63 µg/mL (HeLa) | [5] |

| E. variegata leaves extract | Erythrina variegata | HT-29 | >195.35 µg/mL | [7] |

Core Mechanisms of Action

The anticancer effects of bioactive compounds from the Erythrina genus are primarily attributed to two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have confirmed that compounds from Erythrina can trigger this process.

-

Erythraline: In SiHa cervical cancer cells, Erythraline was found to induce caspase-independent apoptosis. This was confirmed by morphological changes, such as chromatin condensation, and an increased percentage of apoptotic cells upon treatment.[1][2] Interestingly, this apoptotic induction did not appear to involve the mitochondrial pathway, suggesting an alternative mechanism of action.[1]

-

Other Erythrina Alkaloids: In contrast, certain erythrinaline alkaloids from Erythrina lysistemon were shown to activate caspase-3, a key effector in the caspase-dependent apoptotic pathway.

-

Erythrina caffra Compounds: Compounds isolated from Erythrina caffra were observed to trigger caspase cascade events, leading to apoptotic cell death in HeLa and MCF-7 cells.[5][6]

Cell Cycle Arrest

By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

-

Erythraline: Treatment of SiHa cells with Erythraline led to an accumulation of cells in the G2/M phase of the cell cycle, indicating a blockage at this checkpoint.[1][2]

Postulated Signaling Pathways

While research into the specific signaling pathways modulated by most Erythrina compounds is still in its early stages, the observed effects on apoptosis and cell cycle arrest suggest the involvement of key cancer-related pathways. For instance, the modulation of Bcl-2 family proteins and caspase activation points towards the intrinsic and extrinsic apoptotic pathways. The induction of cell cycle arrest often involves the p53 tumor suppressor pathway and the regulation of cyclin-dependent kinases (CDKs). Further research may also implicate pathways such as PI3K/Akt and MAPK/ERK, which are central to cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Erythrina compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

-

Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the compound of interest for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[9]

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Assessing Anticancer Activity

Caption: A generalized workflow for the in vitro evaluation of anticancer properties of compounds.

Diagram 2: Postulated Apoptotic Signaling Pathway

Caption: Proposed apoptotic pathways modulated by compounds from the Erythrina genus.

Conclusion and Future Directions

The preliminary studies on bioactive compounds from the Erythrina genus are promising, highlighting their potential as a source for novel anticancer drug candidates. The primary mechanisms identified so far are the induction of apoptosis and cell cycle arrest. However, the field is still in its nascent stages, and further research is required to:

-

Isolate and characterize a wider range of bioactive compounds from various Erythrina species.

-

Elucidate the specific molecular targets and signaling pathways for the most potent compounds.

-

Conduct in vivo studies to validate the in vitro findings and assess the safety and efficacy of these compounds in animal models.

-

Investigate potential synergistic effects with existing chemotherapeutic agents.

A deeper understanding of the mechanisms of action of these natural products will be crucial for their potential translation into clinical applications for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Cancer Alkaloid and Flavonoid Extracted from the Erythrina variegata (Leguminoseae) Plant | Herlina | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]

- 4. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpls.org [wjpls.org]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Erythrinin G's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin G, a phenoxychromone isolated from Erythrina variegata, belongs to a class of natural products with promising but largely uncharacterized biological activities. This technical guide provides a comprehensive framework for the in silico prediction of this compound's therapeutic potential, addressing a critical knowledge gap and accelerating its journey from discovery to potential clinical application. By leveraging computational methodologies, we can hypothesize its bioactivity, elucidate potential mechanisms of action, and prioritize experimental validation. This document outlines a detailed workflow for in silico analysis, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking, and provides protocols for subsequent in vitro validation of predicted anticancer, anti-inflammatory, and antibacterial activities. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and computational drug discovery.

Introduction to this compound and the Erythrina Genus

The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse secondary metabolites, particularly flavonoids and alkaloids.[1][2] Compounds isolated from this genus have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuropharmacological effects.[1][3] this compound is a phenoxychromone recently isolated from the roots of Erythrina variegata.[3] While direct experimental data on the biological activity of this compound is scarce, its chemical structure and the known bioactivities of related compounds from the Erythrina genus and the broader class of phenoxychromones suggest its potential as a bioactive molecule.[1]

This guide will focus on predicting the biological activities of this compound through computational methods and provide the necessary experimental protocols for validation.

Predicted Biological Activities and Comparative Data

Based on the activities of structurally related compounds, this compound is predicted to possess anticancer, anti-inflammatory, and antibacterial properties. The following tables summarize the quantitative bioactivity data of compounds from the Erythrina genus and other phenoxychromones to provide a comparative context for future experimental validation of this compound.

Table 1: Anticancer Activity of Related Flavonoids and Other Compounds

| Compound | Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| Erythrina variegata leaf extract | Mixed | HT-29 (Colon) | >195.35 | [4] |

| Erythrina variegata extracts | Mixed | MCF-7 (Breast) | 85.27 | [5] |

| Naphthoquinone Derivative 1 | Naphthoquinone | HCT116 (Colon) | 97.8 | [6] |

| Naphthoquinone Derivative 3 | Naphthoquinone | HCT116 (Colon) | 15.2 | [6] |

| Naphthoquinone Derivative 4 | Naphthoquinone | HCT116 (Colon) | 24.6 | [6] |

| Naphthoquinone Derivative 5 | Naphthoquinone | HCT116 (Colon) | 30.9 | [6] |

| Doxorubicin (B1662922) | Anthracycline | Neuroblastoma | Varies | [7] |

| Ellipticine (B1684216) | Alkaloid | Neuroblastoma | Varies | [7] |

| Hibiscus sabdariffa (ethanol extract) | Mixed | A549 (Lung) | 374.01 | [8] |

| Hibiscus sabdariffa (ethyl acetate (B1210297) extract) | Mixed | A549 (Lung) | 719.28 | [8] |

| Hibiscus sabdariffa (n-hexane extract) | Mixed | A549 (Lung) | 906.57 | [8] |

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Compound Class | Assay | IC50 (µg/mL) | Reference |

| Rapanone | Benzoquinone | Superoxide chemiluminescence | 3.0 | [9] |

| Rapanone | Benzoquinone | Degranulation | 9.8 | [9] |

| Isonicotinate 5 | Pyridine carboxylic acid derivative | ROS Inhibition | 1.42 ± 0.1 | [10][11] |

| Isonicotinate 8b | Pyridine carboxylic acid derivative | ROS Inhibition | 3.7 ± 1.7 | [10][11] |

| Ibuprofen | Propionic acid derivative | ROS Inhibition | 11.2 ± 1.9 | [10][11] |

| Lawsonia inermis extract | Mixed | Protein denaturation | 103.21 | [12] |

| Rosa damascena extract | Mixed | Membrane stabilization | 125.02 | [12] |

| THMX | Xanthone | NO release | 5.77 ± 0.66 | [2] |

| Dexamethasone | Glucocorticoid | NO release | Varies | [2] |

| NT AAE Kakadu plum extract | Mixed | NO inhibition | 33.3 ± 1.3 | [13] |

| NT water Kakadu plum extract | Mixed | NO inhibition | 52.4 ± 2.1 | [13] |

Table 3: Antibacterial Activity of Related Compounds

| Compound | Compound Class | Bacteria | MIC (µg/mL) | Reference |

| Eryvarin D | Isoflavan | S. aureus, S. mutans | 2-4 | [14] |

| Erybraedin C | Pterocarpan | S. aureus strains | 0.39-1.56 | [14] |

| Spiropyrrolidine 4a-d | Spiropyrrolidine | B. subtilis, S. epidermis | 32 | [15] |

| Amoxicillin | β-lactam antibiotic | B. subtilis, S. epidermis | 64 | [15] |

| Ampicillin | β-lactam antibiotic | B. subtilis, S. epidermis | 78 | [15] |

| DC-159a | Fluoroquinolone | Streptococcus spp. | 0.12 (MIC90) | [3] |

| Naphthoquinone Analog 3 | Naphthoquinone | S. aureus CECT 976 | 25 | [16] |

| Naphthoquinone Analog 10 | Naphthoquinone | B. cereus UJA 27q | 25 | [16] |

| Naphthoquinone Analog 11 | Naphthoquinone | B. cereus UJA 27q | 25 | [16] |

| Pentabromophenol (PBP) | Brominated phenol | S. aureus | <1 | [17] |

| Ciprofloxacin | Fluoroquinolone | S. aureus | 1 | [17] |

| Tetracycline | Tetracycline antibiotic | S. aureus | 2 | [17] |

In Silico Prediction Workflow

The following workflow outlines the computational steps to predict the biological activity of this compound.

Caption: In Silico Bioactivity Prediction Workflow for this compound.

Detailed Protocol for In Silico Analysis

-

Obtain SMILES String: Retrieve the Simplified Molecular Input Line Entry System (SMILES) string for this compound from a chemical database such as PubChem.

-

This compound SMILES: C1=CC(=CC=C1OC2=C(C=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)C(C)(C)O)O

-

-

Access SwissADME: Navigate to the SwissADME web server.[18]

-

Input Ligand: Paste the SMILES string of this compound into the input box.

-

Run Prediction: Initiate the analysis.

-

Analyze Results: Evaluate the predicted physicochemical properties, pharmacokinetics (including GI absorption and blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential medicinal chemistry issues.[18][19]

-

Access SwissTargetPrediction: Use a target prediction tool like SwissTargetPrediction.

-

Input Ligand: Submit the SMILES string for this compound.

-

Review Targets: Analyze the list of predicted protein targets, paying close attention to those with the highest probability scores.

-

Target Selection: Based on the predicted targets and literature on related compounds, select a primary target for molecular docking. Given the in silico evidence for the related compound Erythrinin C as a Dihydroorotate Dehydrogenase (DHODH) inhibitor, DHODH is a high-priority candidate target for this compound.[20]

-

Protein Preparation:

-

Download the 3D crystal structure of the selected target protein (e.g., human DHODH) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens and assigning charges.[4][21]

-

-

Ligand Preparation:

-

Grid Box Generation:

-

Docking Simulation:

-

Results Analysis:

-

Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.

-

Visualize the protein-ligand interactions of the best-scoring pose using software like Discovery Studio Visualizer or PyMOL to identify hydrogen bonds and hydrophobic interactions.[22]

-

Hypothesized Mechanism of Action: DHODH Inhibition

Based on the in silico study of Erythrinin C, a plausible mechanism of action for this compound is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[20] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation.[18][23] Inhibition of DHODH can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapy.[13][23]

Caption: Hypothesized Inhibition of the DHODH Pathway by this compound.

Experimental Protocols for In Vitro Validation

The following protocols are provided for the experimental validation of the predicted biological activities of this compound.

Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Adjust the bacterial culture to a 0.5 McFarland standard and dilute it to the final inoculum concentration. Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of the biological activities of this compound. The proposed workflow, integrating ADMET profiling, target prediction, and molecular docking, offers a rational approach to hypothesize its therapeutic potential as an anticancer, anti-inflammatory, and antibacterial agent. The suggested mechanism of DHODH inhibition provides a concrete avenue for further investigation. The detailed experimental protocols will enable researchers to systematically validate these computational predictions. This integrated approach is crucial for accelerating the translation of promising natural products like this compound into novel therapeutic leads.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Erysotrine | C19H23NO3 | CID 442219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. abmole.com [abmole.com]

- 17. researchgate.net [researchgate.net]

- 18. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 19. researchgate.net [researchgate.net]

- 20. Advancing Bioactivity Prediction Through Molecular Docking and Self-Attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scribd.com [scribd.com]

- 23. m.youtube.com [m.youtube.com]

The Emergence of Cristanine G: A Novel Erythrina Alkaloid

A comprehensive review of the discovery, isolation, structural elucidation, and biological evaluation of the novel Erythrina alkaloid, cristanine G, for researchers, scientists, and drug development professionals.

Introduction

The genus Erythrina is a rich source of structurally diverse and biologically active alkaloids, which have long been a subject of interest in natural product chemistry and pharmacology. This technical guide focuses on cristanine G, a recently discovered Erythrina alkaloid. The initial search for "Erythrinin G" did not yield specific results, suggesting a possible misnomer or a very recent discovery not yet widely indexed. However, a closely related and newly identified compound, cristanine G , was isolated from Erythrina corallodendron. This guide provides a detailed account of the discovery, isolation, structural characterization, and preliminary biological assessment of cristanine G, based on the findings from the primary scientific literature.

Discovery Timeline

Cristanine G was first reported in 2022 by a team of researchers investigating the chemical constituents of the stems of Erythrina corallodendron L.[1][2][3] This discovery was part of a broader phytochemical study that led to the isolation of five new Erythrina alkaloids, named cristanine F, cristanine G, cristanine H, erytharborine I, and erytharborine J, along with five other known alkaloids.[2][3]

Experimental Protocols

Isolation and Purification of Cristanine G

The isolation of cristanine G was achieved through a multi-step extraction and chromatographic process from the dried and powdered stems of Erythrina corallodendron.[2][3]

Extraction:

-

The powdered stems (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature.

-

The combined extracts were concentrated under reduced pressure to yield a crude extract.

-

The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

Chromatographic Separation:

-

The ethyl acetate fraction was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol to yield several fractions.

-

Further separation of selected fractions was performed using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

-

Final purification was achieved through preparative high-performance liquid chromatography (HPLC) to yield pure cristanine G.[4]

References

Potential Therapeutic Targets of Erythrinine G: A Technical Guide

Disclaimer: Scientific literature extensively documents the pharmacological properties of various compounds isolated from the Erythrina genus. However, specific research on the therapeutic targets and mechanisms of action of Erythrinine G is currently limited in the public domain. Therefore, this document extrapolates potential therapeutic targets for Erythrinine G based on the known biological activities of structurally related alkaloids and other phytochemicals found in Erythrina species. The experimental protocols and signaling pathways described herein represent the methodologies that would be employed to investigate and validate these potential targets for Erythrinine G.

Introduction

Erythrinine G is an erythrinan (B1236395) alkaloid, a class of tetracyclic spiroamine compounds characteristic of the Erythrina genus of plants.[1] Species of this genus are rich sources of bioactive constituents, including alkaloids and flavonoids, which have been investigated for a range of pharmacological activities.[2] These activities include anti-inflammatory, neuroprotective, and antimicrobial effects, suggesting a wealth of potential therapeutic applications.[3][4] This guide will explore the plausible therapeutic targets of Erythrinine G by examining the established mechanisms of other Erythrina alkaloids and flavonoids.

Potential Therapeutic Areas and Targets

Based on the bioactivities of related compounds, the primary therapeutic areas for Erythrinine G are likely to be inflammatory disorders and neurological conditions.

Anti-inflammatory Activity

Compounds from Erythrina species have demonstrated significant anti-inflammatory effects.[5] The ethanolic extract of Erythrina variegata bark, for instance, has been shown to inhibit the production of prostaglandins (B1171923) and nitric oxide.

Potential Targets:

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would reduce the synthesis of prostaglandins, key mediators of inflammation and pain.

-

Inducible Nitric Oxide Synthase (iNOS): Downregulation of iNOS would decrease the production of nitric oxide, a pro-inflammatory molecule.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Inhibition of this pathway would suppress the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Modulation of MAPK pathways (e.g., ERK, JNK, p38) could interfere with inflammatory signaling cascades.

Neuroprotective and Neuromodulatory Activity

Erythrina alkaloids are well-documented for their effects on the central nervous system. A prominent mechanism is the modulation of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Potential Targets:

-

Nicotinic Acetylcholine Receptors (nAChRs): Erythrinan alkaloids often act as competitive antagonists at nAChRs. This activity could be relevant for conditions involving cholinergic dysregulation.

-

Acetylcholinesterase (AChE): Some Erythrina alkaloids exhibit inhibitory activity against AChE, the enzyme that degrades acetylcholine. This suggests a potential role in managing conditions like Alzheimer's disease.

-

GABA Signaling: The anxiolytic-like effects of some Erythrina compounds may be related to the modulation of GABAergic neurotransmission.

Data Presentation

As of the latest literature review, no specific quantitative data (e.g., IC50, EC50, Ki values) for the biological activity of Erythrinine G has been published. The following table is a template that researchers could use to summarize such data once it becomes available.

| Target | Assay Type | Erythrinine G IC50/EC50 | Reference Compound | Reference Compound IC50/EC50 |

| COX-1 | Enzyme Inhibition Assay | Data Not Available | Indomethacin (B1671933) | Value |

| COX-2 | Enzyme Inhibition Assay | Data Not Available | Celecoxib (B62257) | Value |

| NF-κB | Luciferase Reporter Assay | Data Not Available | Bay 11-7082 | Value |

| nAChR α4β2 | Radioligand Binding Assay | Data Not Available | Dihydro-β-erythroidine | Value |

| AChE | Ellman's Assay | Data Not Available | Donepezil | Value |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the therapeutic targets of Erythrinine G.

In Vitro Anti-inflammatory Assays

This assay determines the ability of Erythrinine G to inhibit the activity of COX enzymes.

Protocol:

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of Erythrinine G or a reference inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) spectrophotometrically at a specific wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Erythrinine G and determine the IC50 value by non-linear regression analysis.

This cell-based assay measures the effect of Erythrinine G on the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages). Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of Erythrinine G for a defined period (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α or lipopolysaccharide, LPS).

-

Cell Lysis: After the stimulation period (e.g., 6 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis for MAPK Signaling

This technique is used to assess the effect of Erythrinine G on the phosphorylation status of key proteins in the MAPK pathway.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7) and starve them of serum to reduce basal signaling. Pre-treat the cells with Erythrinine G at various concentrations.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the MAPK pathway.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Neuropharmacological Assays

This technique directly measures the effect of Erythrinine G on the activity of ion channels, such as nAChRs.

Protocol:

-

Cell Preparation: Use cells endogenously expressing or transfected with the ion channel of interest (e.g., SH-SY5Y cells for nAChRs).

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration using a glass micropipette filled with an appropriate internal solution.

-

Compound Application: Apply Erythrinine G to the cell via the bath solution or a perfusion system at various concentrations.

-

Current Measurement: Elicit ion channel currents by applying a specific voltage protocol or by applying the natural agonist (e.g., acetylcholine for nAChRs). Record the resulting currents.

-

Data Analysis: Measure the amplitude of the ion currents in the presence and absence of Erythrinine G. Determine the concentration-response relationship and the IC50 value for inhibition.

Visualizations

The following diagrams illustrate the potential signaling pathways that Erythrinine G may modulate and a general experimental workflow for its characterization.

Caption: Potential inhibitory points of Erythrinine G on the NF-κB signaling pathway.

Caption: Potential modulation of the MAPK/ERK signaling cascade by Erythrinine G.

Caption: A generalized workflow for the identification and validation of therapeutic targets for Erythrinine G.

Conclusion

While direct experimental evidence for the therapeutic targets of Erythrinine G is not yet available, the rich pharmacology of the Erythrina genus provides a strong foundation for future research. Based on the activities of related alkaloids and flavonoids, Erythrinine G holds promise as a modulator of key pathways in inflammation and neurotransmission. The primary candidate targets for investigation include cyclooxygenases, the NF-κB and MAPK signaling pathways for anti-inflammatory effects, and nicotinic acetylcholine receptors and acetylcholinesterase for its potential neuropharmacological activities. The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate these potential therapeutic targets, ultimately paving the way for the development of novel therapeutics based on the erythrinan alkaloid scaffold.

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. Erythrina Alkaloids: An Updated Review with Neurological Perspective. [journals.ekb.eg]

- 3. Frontiers | Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review [frontiersin.org]

- 4. An Update of Erythrinan Alkaloids and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assay of Erythrinin G

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrinin G is a flavonoid compound that can be isolated from plants of the Erythrina genus. Flavonoids from this genus are recognized for their diverse pharmacological properties, including significant antibacterial activities.[1][2][3] These compounds are part of the plant's natural defense system, acting as phytoalexins and phytoanticipins against microbial pathogens.[2] The investigation of the antibacterial potential of specific compounds like this compound is crucial for the discovery of new therapeutic agents, especially in the face of rising antimicrobial resistance. Proposed antibacterial mechanisms for flavonoids from the Erythrina genus include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of energy metabolism.[1]

This document provides detailed protocols for conducting in vitro antibacterial assays of this compound, focusing on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar (B569324) well diffusion method for assessing the zone of inhibition.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Resazurin solution (optional, as a growth indicator)

-

Spectrophotometer (for optical density measurement)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute this stock solution in sterile MHB to achieve the desired starting concentration for the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh 18-24 hour agar plate culture, pick several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Plate Preparation:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a total volume of 200 µL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well should serve as a positive control (MHB with inoculum, no this compound), and the twelfth well as a negative control (MHB only).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be observed by eye or by measuring the optical density at 600 nm using a microplate reader.

-

If using resazurin, add 10 µL to each well after incubation and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

-

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound.

Materials:

-

This compound

-

DMSO

-

Bacterial strains

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes to a uniform thickness.

-

Allow the agar to solidify completely.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate uniformly in three directions to ensure even bacterial growth.

-

-